2-(2-Chloroprop-2-enoxy)-1,3-benzothiazole
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Overview
Description
2-(2-Chloroprop-2-enoxy)-1,3-benzothiazole is an organic compound that features a benzothiazole ring substituted with a 2-chloro-2-propen-1-yloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Chloroprop-2-enoxy)-1,3-benzothiazole typically involves the reaction of 2-chloro-2-propen-1-ol with 1,3-benzothiazole in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-(2-Chloroprop-2-enoxy)-1,3-benzothiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can replace the chloro group with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium azide or potassium thiocyanate can be employed under mild conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Azides, thiocyanates, and other substituted derivatives.
Scientific Research Applications
2-(2-Chloroprop-2-enoxy)-1,3-benzothiazole has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(2-Chloroprop-2-enoxy)-1,3-benzothiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. In biological systems, it may disrupt cell membrane integrity, leading to cell lysis and death .
Comparison with Similar Compounds
2-Chloro-2-propen-1-ol: Shares the 2-chloro-2-propenyl group but lacks the benzothiazole ring.
Benzothiazole: The parent compound without the 2-chloro-2-propen-1-yloxy substitution.
Clethodim: A related compound used as a herbicide, featuring a similar structural motif.
Uniqueness: 2-(2-Chloroprop-2-enoxy)-1,3-benzothiazole is unique due to its combined structural features, which confer specific chemical reactivity and biological activity.
Properties
CAS No. |
103030-39-3 |
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Molecular Formula |
C10H8ClNOS |
Molecular Weight |
225.69 |
IUPAC Name |
2-(2-chloroprop-2-enoxy)-1,3-benzothiazole |
InChI |
InChI=1S/C10H8ClNOS/c1-7(11)6-13-10-12-8-4-2-3-5-9(8)14-10/h2-5H,1,6H2 |
InChI Key |
FWKJPVAZBPYVOI-UHFFFAOYSA-N |
SMILES |
C=C(COC1=NC2=CC=CC=C2S1)Cl |
Synonyms |
Benzothiazole, 2-(2-chloroallyloxy)- (6CI) |
Origin of Product |
United States |
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